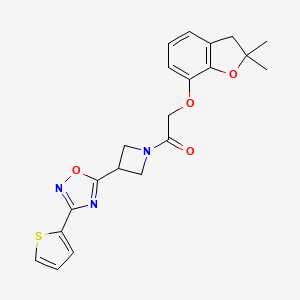

![molecular formula C20H22N2O2S2 B2745987 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea CAS No. 2097888-70-3](/img/structure/B2745987.png)

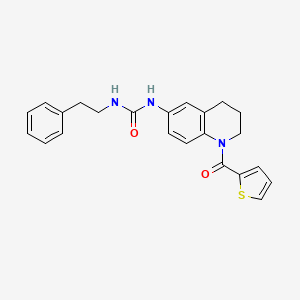

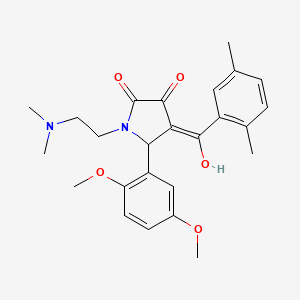

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea, also known as BTPhen, is a molecule that has gained significant attention in scientific research due to its unique properties. BTPhen is a bidentate ligand that can coordinate with metal ions, making it a useful tool in various fields such as catalysis, materials science, and biochemistry. In

Scientific Research Applications

Cancer Research and Antiproliferative Agents

Research on N,N'-diarylureas, including molecules with bithiophene components, has highlighted their potential as anti-cancer agents. For instance, certain symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor (HRI), which reduces the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibits cancer cell proliferation. These findings suggest that ureas with specific structural features, such as bithiophene, may offer a promising route for the development of non-toxic, target-specific anti-cancer therapies (Denoyelle et al., 2012).

Photovoltaic Performance Enhancement

The incorporation of bithiophene units into cyclic thiourea/urea functionalized dyes has shown significant promise in enhancing the performance of dye-sensitized solar cells (DSSCs). Specifically, dyes featuring a cyclic thiourea group and bithiophene linker demonstrated high photovoltaic performance due to improved short-circuit photocurrent density (Jsc) and open-circuit voltage (Voc). This indicates that bithiophene-based ureas could play a crucial role in the development of high-efficiency DSSCs, pushing the power conversion efficiency (PCE) close to that of benchmark compounds (Wu et al., 2013).

Corrosion Inhibition

Urea derivatives, including those with bithiophene structures, have been explored as corrosion inhibitors for various metals. These compounds exhibit good performance in protecting metals like mild steel in corrosive environments, such as acid solutions. The mechanism often involves the formation of a protective film on the metal surface, indicating the potential of bithiophene-based ureas in applications requiring corrosion resistance (Bahrami & Hosseini, 2012).

Synthesis and Drug Development

The synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which could be structurally related to bithiophene-based ureas, has demonstrated significant antiproliferative activity against various cancer cell lines. This suggests that further exploration and synthesis of bithiophene-containing urea compounds could yield new and effective anticancer drugs, highlighting the chemical versatility and potential therapeutic applications of these compounds (Al-Sanea et al., 2018).

properties

IUPAC Name |

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c23-16(17-10-11-19(26-17)18-9-5-13-25-18)14-22-20(24)21-12-4-8-15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16,23H,4,8,12,14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFUUDAVLUXIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)